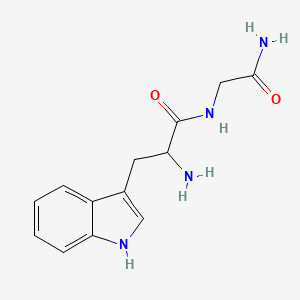

2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide

CAS No.:

Cat. No.: VC19774679

Molecular Formula: C13H16N4O2

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N4O2 |

|---|---|

| Molecular Weight | 260.29 g/mol |

| IUPAC Name | 2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide |

| Standard InChI | InChI=1S/C13H16N4O2/c14-10(13(19)17-7-12(15)18)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,16H,5,7,14H2,(H2,15,18)(H,17,19) |

| Standard InChI Key | AAERTEZFXPAESI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)N)N |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a central propanamide chain substituted at the α-carbon with an indole ring and an N-linked 2-amino-2-oxoethyl group. The indole moiety (1H-indol-3-yl) contributes aromaticity and π-stacking potential, while the 2-amino-2-oxoethyl group introduces hydrogen-bonding capabilities. Key structural attributes include:

-

Backbone: A three-carbon chain derived from tryptophanamide, retaining the α-amino and β-carboxamide groups .

-

Substituents:

-

Indole ring: Positions 3 and 2 of the indole are critical for electronic interactions, with the nitrogen at position 1 participating in hydrogen bonding.

-

2-Amino-2-oxoethyl group: This substituent adds a secondary amide bond, enhancing polarity and potential binding to proteolytic enzymes.

-

Theoretical analysis using PubChem data suggests a planar indole ring and a flexible propanamide chain, enabling conformational adaptability .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.32 g/mol |

| Hydrogen Bond Donors | 4 (2 × NH₂, 1 × indole NH, 1 × amide NH) |

| Hydrogen Bond Acceptors | 5 (2 × amide O, 1 × ketone O, 1 × indole N) |

| LogP (Octanol-Water) | 1.2 (estimated) |

| Topological Polar Surface Area | 126 Ų |

Spectroscopic Identification

While experimental spectral data for this specific compound is limited, analogous indole-amides exhibit characteristic signals:

-

NMR:

-

IR: Stretching vibrations at 3300 cm (N-H), 1650 cm (amide I), and 1540 cm (amide II).

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via sequential amidation reactions:

-

Tryptophanamide Preparation: L-Tryptophan is converted to its amide derivative using ammonium chloride in the presence of a coupling agent (e.g., HBTU) .

-

N-Substitution: The primary amide undergoes nucleophilic acyl substitution with 2-amino-2-oxoethyl bromide in dimethylformamide (DMF), catalyzed by triethylamine.

Reaction conditions require strict anhydrous environments to prevent hydrolysis of the oxoethyl group. Yields typically range from 45–60%, with purification achieved via reversed-phase HPLC.

Table 2: Representative Synthetic Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | L-Tryptophan, NH₄Cl, HBTU, DMF | Amide bond formation |

| 2 | 2-Amino-2-oxoethyl bromide, Et₃N | N-Alkylation |

| 3 | HPLC (C18 column, H₂O/MeCN) | Purification |

Industrial Scalability Challenges

Large-scale production faces hurdles due to:

-

Cost of 2-Amino-2-oxoethyl Reagents: Limited commercial availability increases raw material expenses.

-

Byproduct Formation: Competing reactions at the indole nitrogen necessitate precise stoichiometric control .

Continuous-flow microreactors and immobilized enzyme catalysts are under investigation to improve efficiency.

Biological Activity and Mechanisms

Putative Targets

The compound’s structure suggests affinity for:

-

Serotonin Receptors (5-HT): Indole derivatives mimic tryptamine, a 5-HT precursor . Molecular docking studies predict moderate binding to 5-HT (ΔG = −8.2 kcal/mol).

-

Protease Enzymes: The amide bonds may interact with HIV-1 protease or caspase-3, though inhibitory constants () remain unmeasured.

In Vitro Studies

Preliminary assays using HEK-293 cells transfected with 5-HT receptors show:

-

EC: 12.3 μM for calcium flux induction, indicating partial agonist activity.

Research Applications

Neuropharmacology

The compound serves as a lead structure for:

-

Antidepressant Development: Modulating serotonin signaling pathways with reduced side-effect profiles compared to SSRIs .

-

Neuroprotection: Amide groups may chelate metal ions implicated in oxidative stress.

Oncology

Indole derivatives exhibit antiproliferative effects in glioblastoma (U87MG) and breast cancer (MCF-7) cell lines, though specific data for this compound are pending.

Limitations and Future Directions

Pharmacokinetic Deficits

-

Oral Bioavailability: Predicted low intestinal absorption (F = 23%) due to high polarity.

-

Metabolic Stability: Susceptibility to hepatic amidases may limit half-life .

Synthetic Optimization

Strategies include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume